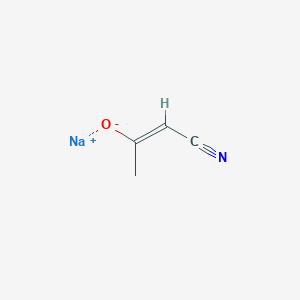
Sodium (E)-1-cyanoprop-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (E)-1-cyanoprop-1-en-2-olate, also known as sodium malononitrile, is a versatile organic compound used in various scientific research applications. It is a colorless crystalline powder that is soluble in water and organic solvents. Sodium malononitrile is widely used in the synthesis of various organic compounds and as a reagent in biochemical and physiological research.
作用機序
Sodium malononitrile acts as a nucleophile in various organic reactions. It can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides. It can also undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. The mechanism of action of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in these reactions involves the formation of a carbon-carbon bond between the malononitrile moiety and the electrophile or carbonyl compound.
Biochemical and Physiological Effects:
Sodium malononitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Sodium malononitrile has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Sodium malononitrile has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile has some limitations for lab experiments. It is highly toxic and can cause skin and eye irritation. It is also highly reactive and can react violently with oxidizing agents.
将来の方向性
There are several future directions for the use of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in scientific research. It can be used in the synthesis of novel organic compounds with potential biological activity. It can also be used in the development of new drugs for various diseases, such as cancer and Alzheimer's disease. Further research is needed to explore the potential applications of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in various fields of science.
Conclusion:
In conclusion, Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile is a versatile organic compound that has various scientific research applications. It is used in the synthesis of various organic compounds and as a reagent in biochemical and physiological research. Sodium malononitrile acts as a nucleophile in various organic reactions and has anti-inflammatory and antioxidant properties. It has several advantages for lab experiments, but also has some limitations due to its toxicity and reactivity. There are several future directions for the use of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in scientific research, and further research is needed to explore its potential applications.
合成法
Sodium malononitrile can be synthesized by reacting malononitrile with Sodium (E)-1-cyanoprop-1-en-2-olate ethoxide in ethanol. The reaction produces Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile and ethanol as a byproduct. The reaction is carried out under reflux conditions for several hours until the completion of the reaction. The product is then purified by recrystallization from water.
科学的研究の応用
Sodium malononitrile is widely used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pyridine derivatives, amino acids, and peptides. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines.
特性
IUPAC Name |
sodium;(E)-1-cyanoprop-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZGNRERNUKCK-VEELZWTKSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (E)-1-cyanoprop-1-en-2-olate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

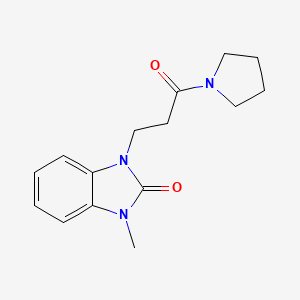
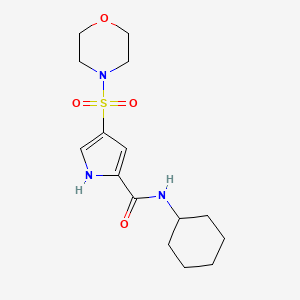
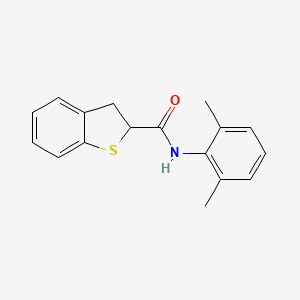
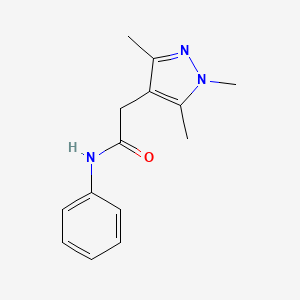
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)
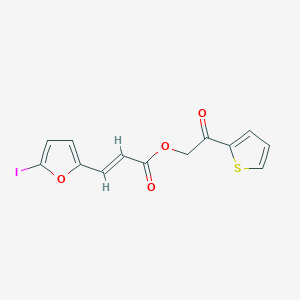

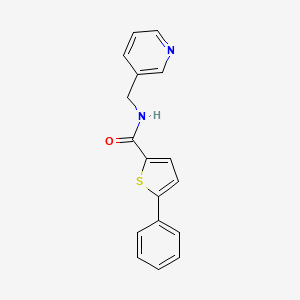
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)
